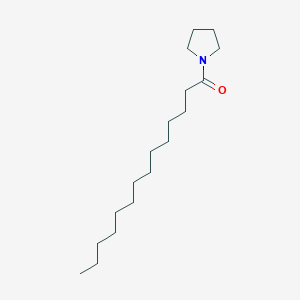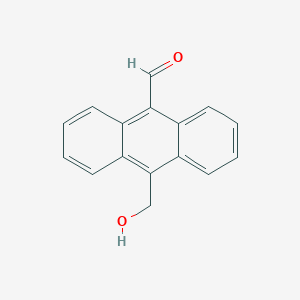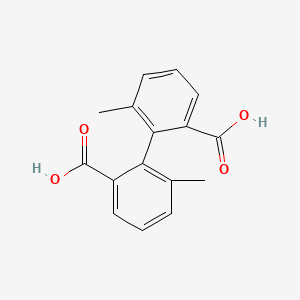![molecular formula C5H6N6 B3193431 Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine CAS No. 71680-61-0](/img/structure/B3193431.png)
Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: is an organic compound belonging to the class of heterocyclic compounds It features a fused ring system comprising a pyrazole ring and a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclocondensation Reaction: One common method involves the cyclocondensation of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile.
Amination and Nitrosation: Another method includes aminating 2-amino-3,5-dibromopyrazine followed by nitrosation to form the desired pyrazolo[1,5-a][1,3,5]triazine derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products:
Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction: Reduced forms with amine or alkyl groups.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Anticancer Agents: Some derivatives have shown potential as anticancer agents by inhibiting specific kinases involved in cell proliferation.
Antiviral Agents: The compound has been explored for its antiviral properties, particularly against influenza and other viral infections.
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring system and have applications in fluorescence and optical materials.
Triazolo[1,5-a][1,3,5]triazines: These derivatives are explored for their energetic properties and potential use as explosives.
Uniqueness:
Electronic Properties: Pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine has unique electronic properties that make it suitable for specific catalytic and medicinal applications.
Versatility: Its ability to undergo various chemical reactions and form diverse derivatives highlights its versatility in synthetic chemistry.
Eigenschaften
CAS-Nummer |
71680-61-0 |
|---|---|
Molekularformel |
C5H6N6 |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine |
InChI |
InChI=1S/C5H6N6/c6-4-9-3-1-2-8-11(3)5(7)10-4/h1-2H,(H4,6,7,9,10) |
InChI-Schlüssel |
XSCVJHCFMXPRNY-UHFFFAOYSA-N |
SMILES |
C1=C2N=C(N=C(N2N=C1)N)N |
Kanonische SMILES |
C1=C2N=C(N=C(N2N=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B3193406.png)





![3H-Spiro[1-benzofuran-2,3'-pyrrolidine]](/img/structure/B3193457.png)

